molecular formula C14H19BF3NO3 B577541 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1256359-30-4

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No. B577541
M. Wt: 317.115
InChI Key: KELJGVUNDSVSCJ-UHFFFAOYSA-N
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Description

“2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C7H15BO3 and a molecular weight of 158 . It is a clear liquid that is colorless to almost colorless .


Synthesis Analysis

This compound can be synthesized from Pinacol and Trimethyl borate . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

“2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a boiling point of 120°C at 228mm and a density of 0.9642 g/mL at 25 °C . It has a refractive index of 1.4096 . It is sensitive to moisture .

Scientific Research Applications

Overview

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a compound of interest in various scientific research areas due to its potential applications in pharmacology, chemistry, and material science. This summary highlights significant research findings related to this compound, focusing on its applications outside of direct drug use, dosages, and side effects, as per the requirements.

Pharmacophore Design in Drug Discovery

One significant application of related pyridine derivatives is in the design of pharmacophores, specifically as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Research indicates the potential of pyridine derivatives to act as selective inhibitors by binding to the adenosine 5'-triphosphate (ATP) pocket, suggesting that modifications to the pyridine ring can improve both inhibitory activity and selectivity for p38 over other kinases. This insight is critical for developing more effective anti-inflammatory drugs (Scior et al., 2011).

Chemistry and Properties of Pyridine Derivatives

In the field of coordination chemistry, pyridine derivatives demonstrate fascinating variability and complexation properties. Studies have extensively reviewed the chemistry and applications of compounds containing pyridine derivatives, highlighting their role in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties. This underscores the versatility of pyridine derivatives in developing new materials and catalysts (Boča et al., 2011).

Environmental and Material Science Applications

Research into pyridine derivatives extends into environmental science, where they are studied for their potential as redox mediators in the treatment of organic pollutants. These compounds can enhance the efficiency of enzymatic degradation of recalcitrant pollutants, offering a promising approach to wastewater treatment and pollution remediation. The application of redox mediators can significantly increase the range of substrates and degradation efficiency, highlighting the environmental significance of pyridine derivatives (Husain & Husain, 2007).

Safety And Hazards

This compound is flammable and can cause eye irritation . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF3NO3/c1-6-20-11-8-9(7-10(19-11)14(16,17)18)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJGVUNDSVSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682269
Record name 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

CAS RN

1256359-30-4
Record name Pyridine, 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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